

4-Nitroimidazole: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Nitroimidazole

Cat. No.: B141265

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CAS Number: 3034-38-6

Introduction

4-Nitroimidazole is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and materials science.^{[1][2]} Its structure, featuring an imidazole ring substituted with a nitro group, imparts a unique reactivity profile that is leveraged in the synthesis of a wide array of biologically active molecules.^{[3][4][5][6][7]} This guide provides an in-depth overview of the physicochemical properties, synthesis, reactivity, biological activity, and applications of **4-nitroimidazole**, with a focus on its role in drug development. It is intended for researchers, scientists, and professionals in the fields of chemistry and pharmacology.

Physicochemical Properties

The key physicochemical properties of **4-Nitroimidazole** are summarized in the table below for easy reference. These properties are critical for its handling, formulation, and application in various experimental settings.

Property	Value	References
CAS Number	3034-38-6	[8][9][10][11][12]
Molecular Formula	C ₃ H ₃ N ₃ O ₂	[8][9][10][11][13]
Molecular Weight	113.07 g/mol	[9][10][14]
Appearance	White to light yellow crystalline powder	[8][9][12]
Melting Point	303 °C (decomposes)	[8][9][10][12]
Boiling Point	404.8 °C at 760 mmHg (estimated)	[9]
Solubility	0.40 g/L in water at 20°C. Soluble in hot water, ethanol, and dimethylformamide (DMF).	[1][8][15]
pKa	8.31 ± 0.10 (Predicted)	[2][8][12]
Density	~1.552 g/cm ³	[9]
Flash Point	198.6 °C - 200 °C (closed cup)	[9][10]

Synthesis of 4-Nitroimidazole

The primary method for the synthesis of **4-nitroimidazole** involves the nitration of imidazole. [16] A common procedure utilizes a mixture of nitric acid and sulfuric acid to introduce the nitro group onto the imidazole ring.[16]

Experimental Protocol: Nitration of Imidazole

This protocol describes a representative method for the laboratory-scale synthesis of **4-nitroimidazole**.

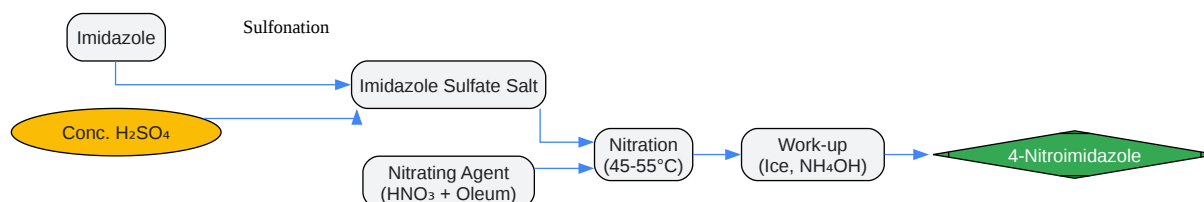
Materials:

- Imidazole
- Concentrated Sulfuric Acid (98%)

- Concentrated Nitric Acid (65%)
- Oleum (10-15% SO₃)
- Ice
- Ammonia solution (20-25%)
- Distilled water

Procedure:

- Formation of Imidazole Sulfate Salt: In a three-necked flask equipped with a stirrer and a thermometer, slowly add imidazole to concentrated sulfuric acid while maintaining the temperature between 18-25 °C.[\[17\]](#) Stir the mixture for 18-25 minutes to ensure the complete formation of the disulfated imidazole salt solution.[\[17\]](#)
- Preparation of Nitrating Agent: In a separate flask cooled in an ice bath to 5 °C, slowly add concentrated nitric acid to oleum with stirring.[\[17\]](#)
- Nitration Reaction: Heat the imidazole sulfate salt solution to 45-55 °C.[\[17\]](#) Slowly add the prepared nitrating agent to the heated solution while maintaining the temperature and stirring continuously.[\[17\]](#) After the addition is complete, continue stirring for an additional 30-35 minutes to ensure the reaction goes to completion.[\[17\]](#)
- Work-up and Isolation: Pour the reaction mixture onto crushed ice to precipitate the product.[\[17\]](#) Neutralize the mixture by the slow addition of an ammonia solution until the pH reaches 8-9.[\[17\]](#)
- Purification: Collect the precipitated solid by filtration, wash it with cold water, and dry it under a vacuum to obtain **4-nitroimidazole**.[\[17\]](#) The purity can be assessed by HPLC.[\[17\]](#)



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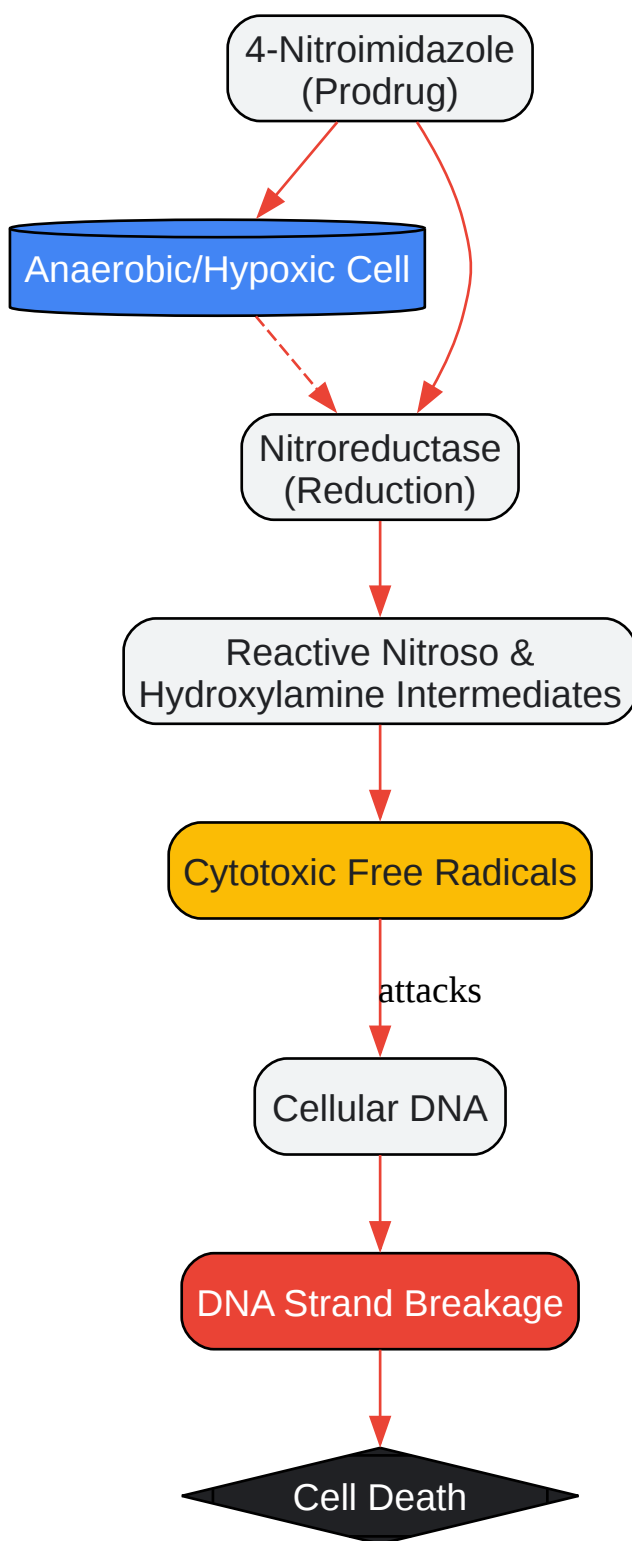
Synthesis workflow for **4-Nitroimidazole**.

Reactivity and Biological Activity

The **4-nitroimidazole** scaffold is a key pharmacophore in a variety of antimicrobial and anticancer agents.[3][5][7] Its biological activity is intrinsically linked to the reductive metabolism of the nitro group.

Mechanism of Action: Reductive Activation

Nitroimidazoles are prodrugs that require activation within target cells.[18] In anaerobic bacteria and protozoa, as well as in hypoxic tumor cells, the nitro group is reduced by nitroreductases to form highly reactive nitroso and hydroxylamine intermediates, and ultimately cytotoxic free radicals.[18][19][20] These reactive species can damage cellular macromolecules, including DNA, leading to strand breakage and cell death.[19][20]



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Reductive activation of **4-Nitroimidazole**.

Biological Activities

- Antibacterial and Antiprotozoal: **4-Nitroimidazole** is a precursor to many antibiotics effective against anaerobic bacteria and protozoa such as *Giardia lamblia* and *Trichomonas vaginalis*.
[16][21] Metronidazole and tinidazole are prominent examples of 5-nitroimidazole drugs.[16]
- Anticancer: The hypoxic environment of solid tumors makes them susceptible to drugs that are activated under low-oxygen conditions. Derivatives of **4-nitroimidazole** have been investigated as hypoxic cell radiosensitizers and as standalone anticancer agents.[5][6][7]
- Antitubercular: Several **4-nitroimidazole** derivatives have shown promising activity against *Mycobacterium tuberculosis*. [3][4]

Applications in Drug Development

4-Nitroimidazole is a valuable starting material for the synthesis of a diverse range of therapeutic agents.[1] Its derivatives have been explored for various medicinal applications, including:

- Metronidazole and its analogs: Used in the treatment of anaerobic bacterial and protozoal infections.[9][12]
- Benznidazole: Employed in the treatment of Chagas disease.
- Nimorazole: Used as a radiosensitizer in cancer therapy.

Experimental Protocols

Antibacterial Susceptibility Testing: Broth Microdilution Assay

This protocol outlines a standard method to determine the Minimum Inhibitory Concentration (MIC) of a **4-nitroimidazole** derivative against an anaerobic bacterium.

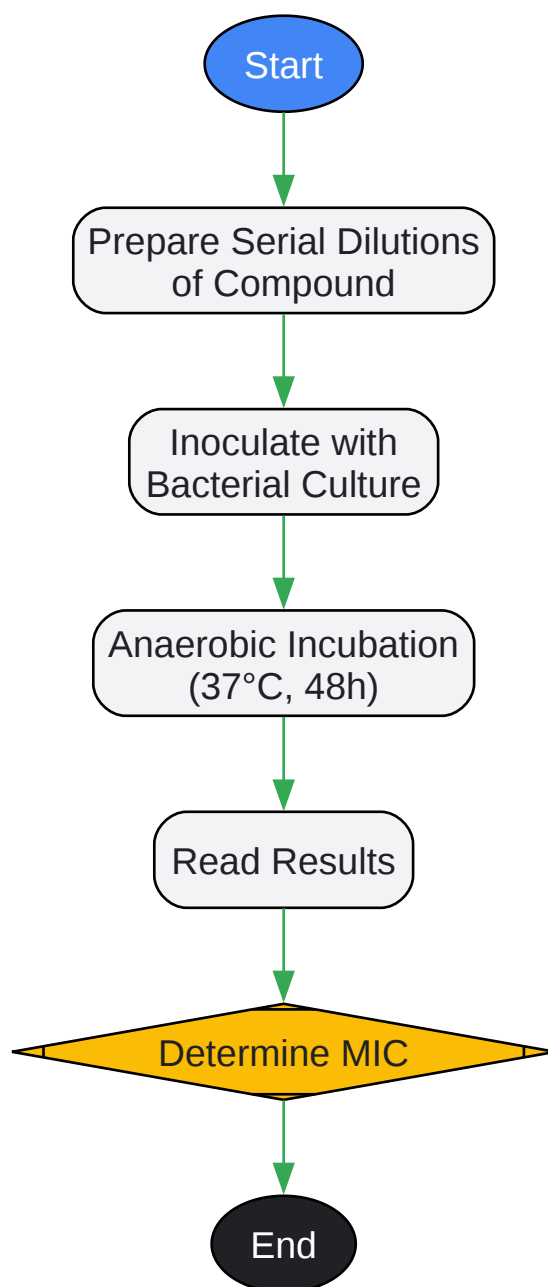
Materials:

- **4-Nitroimidazole** derivative stock solution

- Anaerobic bacterial culture (e.g., *Bacteroides fragilis*)
- Anaerobic broth medium (e.g., Thioglycollate broth)
- 96-well microtiter plates
- Anaerobic incubation system (e.g., anaerobic chamber or gas-pack jar)

Procedure:

- **Prepare Serial Dilutions:** Prepare a series of twofold dilutions of the **4-nitroimidazole** derivative in the anaerobic broth directly in the 96-well plate.
- **Inoculate Bacteria:** Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- **Incubation:** Place the microtiter plate in an anaerobic environment and incubate at 37 °C for 48 hours.
- **Determine MIC:** The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.



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Workflow for broth microdilution assay.

Safety and Handling

4-Nitroimidazole is harmful if swallowed, inhaled, or in contact with skin.[8] It can cause irritation to the eyes, respiratory system, and skin.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when

handling this compound.[10] It should be stored in a cool, dry place under an inert atmosphere, away from sources of ignition.[2][8][12]

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